molecular formula C6H4BrN3 B1403567 6-Bromo-7H-pyrrolo[2,3-d]pyrimidine CAS No. 89280-82-0

6-Bromo-7H-pyrrolo[2,3-d]pyrimidine

Cat. No. B1403567
CAS RN: 89280-82-0
M. Wt: 198.02 g/mol
InChI Key: PAQBLFIGIQEOSZ-UHFFFAOYSA-N
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Description

6-Bromo-7H-pyrrolo[2,3-d]pyrimidine is a nitrogen heterocyclic compound . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .


Synthesis Analysis

The synthesis of pyrrolo[2,3-d]pyrimidines has been summarized in a microreview . The methods are classified as Cu-catalyzed reactions, microwave-assisted reactions, pyrrole-based reactions, Fischer indole-type synthesis, and aldehyde-based reactions .


Molecular Structure Analysis

The binding modes and inhibitory mechanisms of four 7H-pyrrolo[2,3-d]pyrimidine competitive inhibitors of PAK4 were investigated at the molecular level, mainly using molecular dynamics simulations and binding free energy calculations .


Chemical Reactions Analysis

6-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine is an important raw material and intermediate used in organic synthesis .

Scientific Research Applications

Antiproliferative and Antiviral Applications

6-Bromo-7H-pyrrolo[2,3-d]pyrimidine derivatives have been evaluated for their antiproliferative and antiviral activities. These compounds, related to nucleoside antibiotics such as toyocamycin and sangivamycin, showed potential biological activity, although their specific effects on cell growth and virus inhibition varied (Swayze et al., 1992). Similar studies focusing on the synthesis and biological evaluation of these derivatives confirmed their potential in antiviral applications, particularly against human cytomegalovirus (HCMV) (Gupta et al., 1989).

Tumor Targeting

Research has shown that certain 6-substituted pyrrolo[2,3-d]pyrimidine derivatives can be used for tumor-targeting. These compounds demonstrate selective cellular uptake via folate receptor α and inhibit de novo purine nucleotide biosynthesis, making them potent inhibitors against specific tumor cells (Wang et al., 2013).

Glycosylation Studies

Studies on the glycosylation of pyrrolo[2,3-d]pyrimidines have been conducted, exploring the formation of regioisomers during the synthesis of compounds like toyocamycin and 7-deazainosine. These studies are crucial for understanding the chemical properties and potential pharmaceutical applications of these compounds (Leonard et al., 2009).

Synthesis Methods

Efficient and environmentally friendly methods for synthesizing pyrrolo[2,3-d]pyrimidine derivatives have been developed, including a green, Cu-catalyzed method that provides a practical approach to producing these compounds (Wang et al., 2017).

Antitumor Activity

6-Substituted pyrrolo[2,3-d]pyrimidine thienoyl antifolates have been synthesized and shown to have antitumor activity. These compounds selectively inhibit purine biosynthesis and demonstrate selectivity for high-affinity folate receptors and the proton-coupled folate transporter over the reduced folate carrier, making them effective in inhibiting specific tumor growth (Wang et al., 2010).

Safety And Hazards

6-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

The synthesis of pyrrolo[2,3-d]pyrimidines has been summarized in a microreview . The methods are classified as Cu-catalyzed reactions, microwave-assisted reactions, pyrrole-based reactions, Fischer indole-type synthesis, and aldehyde-based reactions . These methods provide a foundation for future research and development in this field.

properties

IUPAC Name

6-bromo-7H-pyrrolo[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN3/c7-5-1-4-2-8-3-9-6(4)10-5/h1-3H,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAQBLFIGIQEOSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC2=NC=NC=C21)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-7H-pyrrolo[2,3-d]pyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
DS Williamson, GP Smith, GK Mikkelsen… - Journal of medicinal …, 2021 - ACS Publications
Inhibitors of leucine-rich repeat kinase 2 (LRRK2) and mutants, such as G2019S, have potential utility in Parkinson’s disease treatment. Fragment hit-derived pyrrolo[2,3-d]pyrimidines …
Number of citations: 19 pubs.acs.org
SS Fatahala, MS Mohamed, JY Sabry… - Medicinal …, 2022 - ingentaconnect.com
In the last several decades, interest in pyrrole and pyrrolopyrimidine derivatives has increased owing to their biological importance, such as anti-tumor, anti-microbial, anti-inflammatory, …
Number of citations: 7 www.ingentaconnect.com
X Dong, J Tang, C Hu, J Bai, H Ding, Q Xiao - Molecules, 2019 - mdpi.com
In present paper, an expeditious total synthesis of naturally occurring 5′-deoxytoyocamycin and 5′-deoxysangivamycin was accomplished. Because of the introduction of a benzoyl …
Number of citations: 7 www.mdpi.com
H Ding, Z Ruan, P Kou, X Dong, J Bai, Q Xiao - Marine Drugs, 2019 - mdpi.com
The first total synthesis of the marine nucleoside Mycalisine B—a naturally occurring and structurally distinct 4,5-unsaturated 7-deazapurine nucleoside—has been accomplished in 10 …
Number of citations: 8 www.mdpi.com
YJ Kim, SH Kwon, IH Bae, BM Kim - Tetrahedron Letters, 2013 - Elsevier
BMK-Y101 is a new pyrrolo[2,3-d]pyrimidine-based potent cdk7 and 9 inhibitor, which is characterized by an intriguing structural feature of N-1 nucleoside, departing from previously …
Number of citations: 9 www.sciencedirect.com
AI Khalaf, JK Huggan, CJ Suckling… - Journal of Medicinal …, 2014 - ACS Publications
The treatment of Human African trypanosomiasis remains a major unmet health need in sub-Saharan Africa. Approaches involving new molecular targets are important; pteridine …
Number of citations: 53 pubs.acs.org
SS Spurr - 2017 - discovery.ucl.ac.uk
This thesis details the design, synthesis and evaluation of novel small molecule inhibitors of the histone methyltransferase DOT1L and the ubiquitination facilitator Keap1. The thesis is …
Number of citations: 2 discovery.ucl.ac.uk

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